molecular formula C16H17BrN2OS B248802 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine

1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B248802
M. Wt: 365.3 g/mol
InChI Key: FMCBYYHJFDJOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine (BCTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTP belongs to the piperazine class of compounds and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to selectively block the mGluR5 receptor, which is involved in several neurological disorders, including anxiety, depression, addiction, and schizophrenia. 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been used in preclinical studies to investigate the role of mGluR5 in these disorders and to evaluate the potential of mGluR5 antagonists as therapeutic agents.

Mechanism of Action

The mGluR5 receptor is a G-protein-coupled receptor that is widely expressed in the central nervous system. The receptor is involved in several signaling pathways that regulate synaptic plasticity, neuronal excitability, and neurotransmitter release. 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine selectively binds to the allosteric site of the mGluR5 receptor and blocks its activity, leading to a reduction in glutamate-mediated signaling. This mechanism of action has been shown to be effective in reducing anxiety-like behavior, drug-seeking behavior, and cognitive deficits in animal models.
Biochemical and Physiological Effects
1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the release of glutamate and dopamine in the brain, leading to a reduction in excitatory signaling. 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuronal survival. These effects have been associated with the potential therapeutic benefits of 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in several neurological disorders.

Advantages and Limitations for Lab Experiments

1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor and its well-established synthesis method. The compound can be easily synthesized in large quantities and can be used in various in vitro and in vivo experiments. However, 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine also has some limitations, including its low solubility in water and its potential off-target effects. These limitations should be taken into consideration when designing experiments using 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine.

Future Directions

The potential therapeutic applications of 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine have generated significant interest in the scientific community, and several future directions for research can be identified. One direction is to investigate the effects of 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in more complex animal models of neurological disorders, such as transgenic mice or non-human primates. Another direction is to optimize the synthesis method of 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine to improve its yield and purity. Additionally, the development of new mGluR5 antagonists with improved pharmacokinetic properties and reduced off-target effects could further enhance the potential of this class of compounds as therapeutic agents.
Conclusion
In conclusion, 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to selectively block the mGluR5 receptor and has been used in preclinical studies to investigate the role of mGluR5 in several neurological disorders. The synthesis method of 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been well-established, and the compound has several advantages for lab experiments. However, its potential limitations should also be taken into consideration. Several future directions for research can be identified, and the development of new mGluR5 antagonists could further enhance the potential of this class of compounds as therapeutic agents.

Synthesis Methods

1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzylamine with 2-thiophene carboxylic acid to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with piperazine to form 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. The synthesis of 1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

properties

Product Name

1-(4-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine

Molecular Formula

C16H17BrN2OS

Molecular Weight

365.3 g/mol

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H17BrN2OS/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2

InChI Key

FMCBYYHJFDJOAF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.